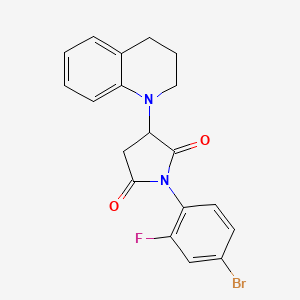
1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione
描述
1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione, also known as BFDQP, is a synthetic compound that has been found to exhibit potential therapeutic properties. This compound belongs to a class of molecules known as pyrrolidinediones, which have been extensively studied for their pharmacological activities.
作用机制
The exact mechanism of action of 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione exerts its pharmacological effects by interacting with various targets in the body, including enzymes, receptors, and ion channels. For example, 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has also been found to activate the peroxisome proliferator-activated receptor gamma, which is a nuclear receptor involved in glucose and lipid metabolism.
Biochemical and physiological effects:
1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has been found to exhibit various biochemical and physiological effects in the body. For example, 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has been found to increase the levels of acetylated histones, which are associated with gene expression activation. 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has also been found to decrease the levels of reactive oxygen species, which are known to play a role in oxidative stress. In addition, 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has been found to increase the levels of brain-derived neurotrophic factor, which is a protein involved in neuronal survival and plasticity.
实验室实验的优点和局限性
1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has several advantages as a research tool. For example, it is a synthetic compound that can be easily synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to using 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret its effects. In addition, its pharmacokinetics properties are not well characterized, which makes it difficult to determine the optimal dosage and administration route.
未来方向
There are several future directions for the research on 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action, which will provide insights into its pharmacological effects. Another direction is to optimize its pharmacokinetics properties, which will enable its use in animal models and potentially in humans. In addition, 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione can be modified to generate new compounds with improved pharmacological properties. Finally, 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione can be tested in various disease models to evaluate its potential therapeutic applications.
科学研究应用
1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has been found to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has been found to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of the disease. In Parkinson's disease research, 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has been found to protect dopaminergic neurons from oxidative stress.
属性
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-2H-quinolin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O2/c20-13-7-8-16(14(21)10-13)23-18(24)11-17(19(23)25)22-9-3-5-12-4-1-2-6-15(12)22/h1-2,4,6-8,10,17H,3,5,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZPWBOCYYGTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3CC(=O)N(C3=O)C4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4232637.png)
![N-[1-(4-chlorophenyl)ethyl]-2-iodobenzamide](/img/structure/B4232641.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4232654.png)
![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B4232655.png)
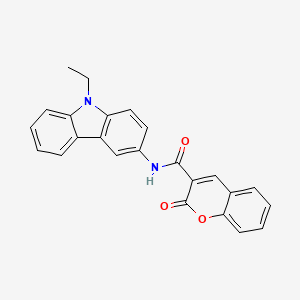
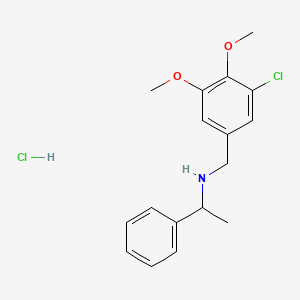
![7-chloro-1'-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4232678.png)
![ethyl 5-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4232688.png)
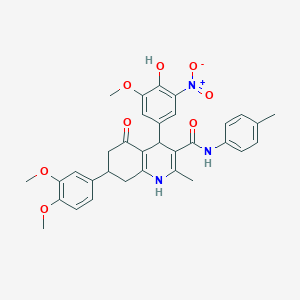
![N-[4-(benzyloxy)phenyl]-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4232706.png)
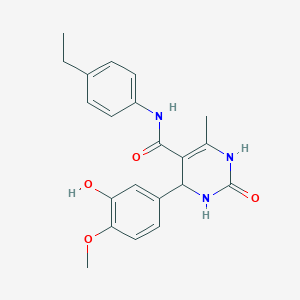
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4232711.png)
![2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4232721.png)
![2-{[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-1-butanol](/img/structure/B4232722.png)